REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][N:13]=1)[C:7]([O:9]C)=O)([O-:3])=[O:2].[CH2:14]([NH2:16])[CH3:15]>>[CH2:14]([NH:16][C:7](=[O:9])[C:6]1[CH:11]=[CH:12][N:13]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)OC)C=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
A mixture of 500 mg
|
Type
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EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
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Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The crystalline residue was recrystallized from ethyl acetate-n-hexane
|
Type
|
CUSTOM
|
Details
|
to give 328 mg
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(C1=CC(=NC=C1)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |